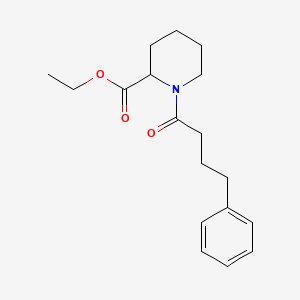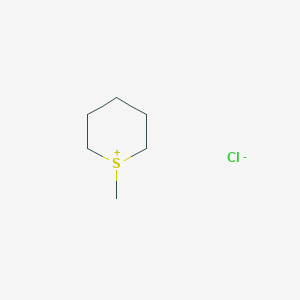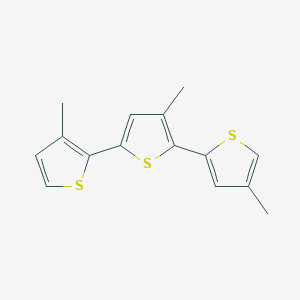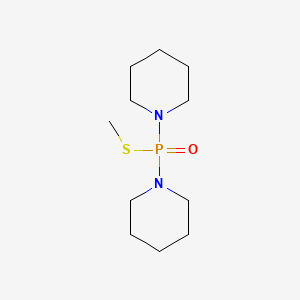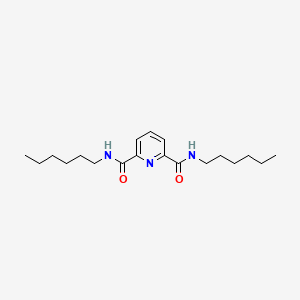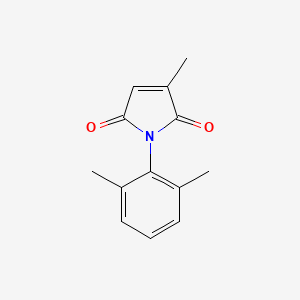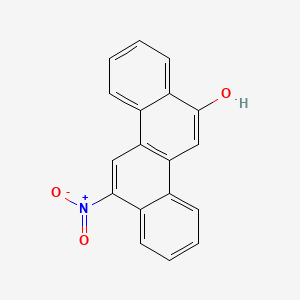![molecular formula C23H21N3O2 B14289121 2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 115008-02-1](/img/structure/B14289121.png)
2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bipyridine moiety linked to an isoindole structure via a butyl chain. The bipyridine unit is substituted with a methyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bipyridine unit: The bipyridine moiety can be synthesized by coupling two pyridine rings, followed by methylation at the 4’ position.
Attachment of the butyl chain: The bipyridine unit is then reacted with a butyl halide under basic conditions to introduce the butyl chain.
Formation of the isoindole unit: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine unit can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted bipyridines.
科学研究应用
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bipyridine unit can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The isoindole structure may interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: A bipyridine derivative with a formyl group instead of an isoindole unit.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with methoxy groups instead of a methyl group.
Uniqueness
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the bipyridine and isoindole units, which confer distinct chemical and biological properties. The butyl chain provides flexibility and enhances the compound’s ability to interact with various targets.
属性
CAS 编号 |
115008-02-1 |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-[4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O2/c1-16-9-11-24-20(14-16)21-15-17(10-12-25-21)6-4-5-13-26-22(27)18-7-2-3-8-19(18)23(26)28/h2-3,7-12,14-15H,4-6,13H2,1H3 |
InChI 键 |
KZUZNWJDQZNLJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


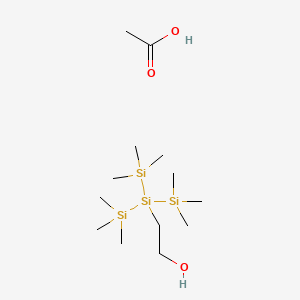
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
